3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-3-4-10(2)12(7-9)17-13(21)8-25-16-18-15(24)11(19-20-16)5-6-14(22)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYRYOJILHSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiourea and a suitable aldehyde or ketone.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2,5-dimethylaniline.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Oxidation Reactions
| Target Group | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioether (-S-) | H₂O₂ (30%) in glacial acetic acid | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives | 65-78% | |
| Triazine ring (C=N) | KMnO₄ (acidic conditions) | Partial oxidation to carboxylated triazine | 42% |
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Sulfoxide formation occurs selectively at 25°C, while sulfone dominates at 60°C.
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Oxidation of triazine nitrogen requires strong acidic media (pH < 2).
Reduction Reactions
| Target Group | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Carboxylic acid (-COOH) | LiAlH₄ (anhydrous THF, 0°C→RT) | Alcohol (-CH₂OH) | 88% | |
| Triazine (C=N) | H₂/Pd-C (ethanol, 50 psi) | Dihydrotriazine derivatives | 73% |
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LiAlH₄ reduction preserves the triazine ring but reduces the carboxylic acid group.
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Catalytic hydrogenation partially saturates the triazine ring without cleaving the thioether bond.
Nucleophilic Substitutions
| Site | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Triazine C-3 position | NH₃ (gas) | DMF, 80°C, 12h | 3-amino-1,2,4-triazin-6-yl derivative | 61% | |
| Triazine C-5 position | CH₃ONa | Methanol reflux, 6h | 5-methoxy-1,2,4-triazin-6-yl analog | 54% |
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Ammonia substitution occurs preferentially at the triazine C-3 position due to electronic effects.
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Methoxy substitution requires alkaline conditions to deprotonate the nucleophile.
Cycloaddition Reactions
The triazine ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Fused bicyclic adduct | Endo (85:15) | |
| Tetracyanoethylene | DCM, RT, 48h | Hexacyclic triazine derivative | Exo (92:8) |
-
Diels-Alder reactivity correlates with the electron-deficient nature of the triazine ring.
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Reaction rates increase with electron-withdrawing substituents on the phenyl ring.
Reaction Conditions and Reagents
Critical parameters influencing reaction outcomes:
Solvent Effects
| Solvent | Reaction Type | Impact |
|---|---|---|
| DMF | Nucleophilic substitution | Enhances triazine ring activation |
| Glacial acetic acid | Oxidation | Stabilizes sulfoxide intermediates |
| THF | Reduction | Prevents over-reduction of triazine |
Temperature Sensitivity
-
Below 40°C: Selective thioether oxidation dominates
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40-80°C: Competitive triazine ring modifications occur
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Above 80°C: Degradation pathways become significant (15-22% yield loss)
Comparative Reactivity with Structural Analogs
Data from analogs with modified substituents ( ):
| Modification | Impact on Reactivity |
|---|---|
| 2,4-Dimethylphenyl → 2,5-Dimethylphenyl | ↑ Nucleophilic substitution rates (steric effects) |
| Propanoic acid → Ethyl ester | ↓ Solubility in polar solvents |
| Thioether → Sulfone | Complete loss of cycloaddition capacity |
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The 2,5-dimethyl configuration improves steric access to the triazine ring compared to 2,4-dimethyl isomers .
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Esterification of the carboxylic acid group reduces hydrogen-bonding interactions with nucleophiles.
Key Mechanistic Insights
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Triazine Ring Activation : The electron-withdrawing carboxylic acid group increases the electrophilicity of C-3 and C-5 positions by 1.8× compared to unsubstituted triazines.
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Thioether Lability : DFT calculations show the S-C bond dissociation energy is 67 kcal/mol, enabling selective cleavage under oxidative conditions.
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pH-Dependent Behavior :
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Acidic media (pH 2-4): Protonation enhances triazine ring reactivity
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Neutral/basic media: Carboxylic acid deprotonation dominates (pKa = 3.8)
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Unexplored Reaction Pathways
While existing data focus on the triazine and thioether moieties, preliminary computational studies suggest potential for:
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Photochemical [2+2] cycloadditions at the dimethylphenyl ring (λ > 300 nm)
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Metal-catalyzed C-H functionalization of the methyl groups
Experimental validation of these pathways remains pending.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 366.45 g/mol.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid. The triazine derivatives have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.0 | |
| Compound B | HCT116 (Colon Cancer) | 20.5 | |
| Compound C | A549 (Lung Cancer) | 25.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Studies have suggested that triazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Some derivatives of this compound have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Activity Evaluation
In a study conducted by Evren et al. (2019), various triazine derivatives were synthesized and tested for anticancer activity using the MTT assay against several cancer cell lines. The results indicated that certain modifications to the triazine structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin.
Case Study 2: Antimicrobial Efficacy
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazine-based compounds. The study demonstrated that modifications to the side chains of these compounds could lead to enhanced activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Heterocyclic Core: The target compound’s 1,2,4-triazine core differentiates it from thiazole-based analogues (Compounds 2, 9).
- Substituent Effects : The 2,5-dimethylphenyl group (Target) is less electronegative than the 3,5-dichlorophenyl group (), which may reduce metabolic stability but improve solubility .
- Synthesis Complexity : Thiazole derivatives () require shorter reaction times (12–24 hours) compared to triazine-based compounds, which often involve multi-step condensation .
Spectral and Analytical Data
Table 2: Spectroscopic Comparison
Analysis :
- The target compound’s NMR spectra align closely with Compound 2 (), confirming structural similarities in the propanoic acid and methyl-substituted aromatic regions .
- The 3,5-dichlorophenyl analogue () shows distinct ¹H NMR signals for chlorine-adjacent protons and a higher C=O shift due to electron-withdrawing effects .
Biological Activity
3-(3-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a triazine ring and a thioether linkage. Its molecular formula is , with a molecular weight of approximately 396.49 g/mol. The presence of the dimethylphenyl group is significant for its biological activity.
Pharmacological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds featuring triazine and thioether groups have been investigated for their anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). A specific study reported an IC50 value of less than 10 µM for certain triazine derivatives against these cell lines .
- Anticonvulsant Properties :
- Antimicrobial Activity :
The biological activities are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .
Case Studies
- Anticancer Evaluation :
- Anticonvulsant Testing :
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are typically employed for synthesizing this compound, and how are intermediates characterized?
The compound’s synthesis likely involves multi-step reactions, including coupling of thioether-linked moieties and cyclization of the 1,2,4-triazinone core. Key steps may parallel methods used for analogous triazole-thioether derivatives, such as refluxing precursors with coupling agents (e.g., bromides or aldehydes) in acidic or basic conditions. Characterization of intermediates should include 1H/13C NMR for structural confirmation, IR spectroscopy to identify functional groups (e.g., carbonyl stretches), and elemental analysis to verify purity .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons in the 2,5-dimethylphenyl group (δ 2.2–2.4 ppm for methyl groups) and the propanoic acid chain (δ 1.8–2.6 ppm).
- Infrared (IR) Spectroscopy : Identify the C=O stretch (~1700 cm⁻¹) from the triazinone and amide groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and S percentages to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts?
Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, reagent stoichiometry, solvent polarity). For example, a fractional factorial design can identify critical factors influencing yield, while response surface methodology (RSM) refines optimal conditions. Computational tools like quantum chemical calculations (e.g., DFT) may predict reactivity trends, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions or impurity profiles. Solutions include:
- Reproducibility Protocols : Standardize assays (e.g., MIC tests for antimicrobial activity) with positive controls.
- HPLC-Purified Batches : Eliminate impurities using gradient elution (e.g., C18 columns with acetonitrile/water).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .
Q. How can computational methods predict the compound’s mechanism of action or target interactions?
Use docking simulations (e.g., AutoDock Vina) to model binding affinities with putative targets like enzymes or receptors. Pair with molecular dynamics (MD) simulations to assess stability of ligand-protein complexes. For example, the triazinone core may interact with catalytic sites via hydrogen bonding, while the thioether linker enhances membrane permeability .
Q. What in silico approaches guide the design of derivatives with enhanced bioactivity?
Leverage quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Tools like COSMO-RS predict solubility, while ADMET profiling evaluates pharmacokinetic properties. For instance, adding methoxy groups (as in related triazole derivatives) may improve antifungal potency .
Methodological Considerations
Q. How should researchers validate the compound’s stability under physiological conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC over 24–72 hours. For oxidative stability, expose to H₂O₂ or cytochrome P450 enzymes. Stability data inform formulation strategies (e.g., lyophilization for labile compounds) .
Q. What experimental frameworks support structure-activity relationship (SAR) studies?
- Synthetic Diversification : Modify substituents (e.g., alkyl/aryl groups on the triazinone or phenyl rings).
- Biological Screening : Test derivatives against panels of microbial strains or cancer cell lines.
- Data Integration : Use cheminformatics platforms (e.g., KNIME) to map substituent effects to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
